molecular formula C7H8INO B13005011 (6-Iodo-2-methylpyridin-3-yl)methanol

(6-Iodo-2-methylpyridin-3-yl)methanol

Cat. No.: B13005011
M. Wt: 249.05 g/mol
InChI Key: DWXBAECEXUPZQC-UHFFFAOYSA-N
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Description

(6-Iodo-2-methylpyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H6INO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-2-methylpyridin-3-yl)methanol typically involves the iodination of 2-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2-methylpyridine with iodine in the presence of an oxidizing agent to introduce the iodine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a reducing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (6-Iodo-2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of (6-Iodo-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with biological molecules, influencing their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(6-iodo-2-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H8INO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3

InChI Key

DWXBAECEXUPZQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)CO

Origin of Product

United States

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